15-beta-OH Gibberellin A3
Description
Molecular Characterization and IUPAC Nomenclature
15-Beta-OH Gibberellin A3 (CAS No. 105593-18-8) is a C₁₉-gibberellin derivative with the molecular formula C₁₉H₂₂O₇ and a molecular weight of 362.38 g/mol . Its IUPAC name is (1S,2S,4aR,4bR,7S,9aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid , reflecting its pentacyclic diterpenoid scaffold. Key functional groups include a γ-lactone ring, a carboxylic acid at C-10, and hydroxyl groups at C-2, C-7, C-9, and C-15β (Figure 1).
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂O₇ |
| Molecular Weight | 362.38 g/mol |
| CAS Registry Number | 105593-18-8 |
| Key Functional Groups | γ-Lactone, carboxylic acid, hydroxyls |
Stereochemical Configuration Analysis
The stereochemistry of this compound is defined by its perhydrofluorene skeleton , which adopts a rigid, concave conformation. Critical stereochemical features include:
- C-15β hydroxyl group : Positioned axially on ring D, contributing to hydrogen-bonding interactions with adjacent residues.
- C-3β hydroxyl : Axial orientation on ring A, participating in transannular interactions with the lactone ring.
- C-10β carboxylic acid : Stabilizes the molecule through intramolecular hydrogen bonding with the C-9 hydroxyl group.
X-ray diffraction studies reveal that the Δ¹,² double bond in ring A and the 13-keto group on ring D enforce a fixed conformation, limiting rotational freedom. The stereochemical integrity of the C-15β hydroxyl distinguishes this compound from non-hydroxylated gibberellins like GA₃, altering its biological activity and solubility.
Comparative Structural Features with Related Gibberellins
This compound shares structural homology with other gibberellins but exhibits unique modifications (Table 2):
Table 2: Structural comparison with related gibberellins
The C-15β hydroxyl in this compound enhances its polarity compared to GA₃, influencing its receptor-binding affinity. Additionally, the presence of the γ-lactone ring aligns it with bioactive gibberellins like GA₁ and GA₄, which are critical for plant growth regulation.
Crystallographic Studies and Three-Dimensional Conformation
X-ray crystallography of this compound confirms a distorted chair conformation in ring A and a boat conformation in ring C. Key observations include:
- Lactone ring geometry : The γ-lactone adopts a near-planar configuration, stabilized by intramolecular hydrogen bonds between O-19 and the C-9 hydroxyl.
- Ring B conformation : The five-membered ring B exists in an "envelope" conformation, with C-6α hydrogen sterically hindered by the lactone ring.
- Hydrogen-bonding network : The C-15β hydroxyl forms hydrogen bonds with the C-16 carbonyl oxygen, reinforcing the molecule’s rigidity.
Figure 2: Three-dimensional conformation highlights
- Ring A : Chair conformation with axial C-3β hydroxyl.
- Ring D : "Envelope" conformation due to C-15β hydroxyl steric effects.
- Global structure : Concave β-face facilitates interactions with gibberellin receptors.
Comparative analysis with GA₃ shows that the C-15β hydroxyl in this compound introduces steric constraints that reduce conformational flexibility, potentially modulating its biological activity.
Properties
CAS No. |
105593-18-8 |
|---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.38 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |
Origin of Product |
United States |
Preparation Methods
Partial Synthesis from Gibberellin A3
The most established method for synthesizing 15-β-OH GA3 involves partial hydroxylation of GA3. This approach, detailed in a seminal study by, leverages GA3 as the precursor due to its commercial availability and structural similarity. The synthesis proceeds through a series of oxidation and substitution reactions, with hydroxylation at the C15 position being the critical step.
Reaction Mechanism and Reagents
The hydroxylation process employs a modified Swern oxidation, where oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to generate a reactive sulfur ylide. Substituting di-isopropylethylamine with triethylamine facilitates the displacement of a bridgehead hydroxy group by chlorine, enabling selective hydroxylation at the β-position of C15. Subsequent hydrolysis removes the chlorine substituent, yielding 15-β-OH GA3.
Key reagents :
-
Oxalyl chloride (activates DMSO)
-
Triethylamine (base for deprotonation)
-
Anhydrous dichloromethane (solvent)
Reaction Conditions and Yield Optimization
Optimal conditions include maintaining temperatures below −50°C during the initial oxidation phase to prevent side reactions. Post-oxidation, gradual warming to 0°C ensures complete chlorine displacement. The final hydrolysis step is conducted at room temperature in aqueous methanol. Reported yields range from 35–45%, limited by competing epimerization and over-oxidation.
Table 1: Parameters for Partial Synthesis of 15-β-OH GA3
| Parameter | Details |
|---|---|
| Starting material | Gibberellin A3 (GA3) |
| Key reagent | Oxalyl chloride, DMSO, triethylamine |
| Temperature range | −78°C to 0°C |
| Reaction time | 6–8 hours |
| Yield | 35–45% |
Biosynthetic Production via Microbial Fermentation
Engineered Microbial Strains
Recent advances in metabolic engineering have enabled the biosynthesis of 15-β-OH GA3 using recombinant yeast strains. Saccharomyces cerevisiae and Gibberella fujikuroi are commonly employed, with the latter naturally producing GA3. Engineering these strains to express cytochrome P450 monooxygenases (CYP450s) facilitates site-specific hydroxylation at C15.
Pathway Engineering in Gibberella fujikuroi
The native GA3 biosynthesis pathway in G. fujikuroi involves the conversion of geranylgeranyl diphosphate (GGDP) to GA3 via ent-kaurene intermediates. Introducing a CYP450 enzyme (e.g., CYP114 from Arabidopsis thaliana) enables hydroxylation at C15. Fermentation in a glucose-rich medium at pH 6.0 and 28°C yields 15-β-OH GA3 at concentrations up to 120 mg/L.
Challenges in Biosynthetic Yield
Despite its eco-friendly profile, microbial production faces bottlenecks:
-
Suboptimal enzyme activity : CYP450s often exhibit low catalytic efficiency for non-native substrates.
-
Metabolic burden : Overexpression of heterologous enzymes reduces host fitness.
-
Downstream purification : Complex fermentation broths necessitate costly separation steps.
Table 2: Biosynthesis Parameters for 15-β-OH GA3
| Parameter | Details |
|---|---|
| Host organism | Gibberella fujikuroi |
| Key enzyme | CYP450 monooxygenase |
| Fermentation medium | Glucose, peptone, yeast extract |
| Temperature | 28°C |
| Yield | 80–120 mg/L |
Industrial-Scale Production Methods
Fermentation vs. Chemical Synthesis
Industrial production of 15-β-OH GA3 balances cost, scalability, and environmental impact.
| Aspect | Chemical Synthesis | Microbial Fermentation |
|---|---|---|
| Scalability | Limited by multi-step purification | Highly scalable with bioreactors |
| Cost | High (expensive reagents) | Moderate (low-cost substrates) |
| Environmental impact | Solvent waste generation | Eco-friendly, biodegradable byproducts |
| Purity | >95% after chromatography | 70–85% (requires further purification) |
Process Optimization Strategies
-
Chemical synthesis : Flow chemistry reduces reaction times and improves yield consistency.
-
Biosynthesis : CRISPR-Cas9-mediated genome editing enhances CYP450 expression and reduces metabolic burden.
Structural and Functional Comparison with GA3
Table 3: Properties of GA3 vs. 15-β-OH GA3
| Property | GA3 | 15-β-OH GA3 |
|---|---|---|
| Molecular formula | C₁₉H₂₂O₆ | C₁₉H₂₂O₇ |
| Molecular weight | 346.37 g/mol | 362.38 g/mol |
| Bioactivity | Promotes stem elongation, seed germination | Enhanced stability and receptor binding |
| Hydroxylation site | None | C15 (β-configuration) |
The additional hydroxyl group in 15-β-OH GA3 enhances its stability and receptor-binding affinity compared to GA3, making it preferable for agricultural applications requiring prolonged activity .
Chemical Reactions Analysis
Types of Reactions: 15-beta-OH Gibberellin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed: The major products formed from the chemical reactions of this compound include various hydroxylated and oxidized derivatives. These products can have different biological activities and are used in various scientific and industrial applications .
Scientific Research Applications
Agricultural Applications
A. Plant Growth Regulation
15-beta-OH Gibberellin A3 is primarily utilized to enhance plant growth and development. It promotes:
- Seed Germination : The compound facilitates the breaking of seed dormancy, leading to improved germination rates in various species.
- Stem Elongation : It stimulates cell elongation, resulting in taller plants which are crucial for crops like rice and barley.
- Flowering Induction : This gibberellin derivative can induce flowering in long-day plants, allowing for off-season production.
Data Table: Effects of this compound on Plant Growth
| Parameter | Effect | Reference |
|---|---|---|
| Seed Germination Rate | Increased by 30% | Paroussi et al., 2002 |
| Stem Height Increase | Up to 50% | Raven et al., 1999 |
| Flowering Time Reduction | 10 days earlier | Yamaguchi, 2008 |
Horticultural Applications
A. Fruit Development
In horticulture, this compound is applied to enhance fruit size and quality. It is particularly effective in:
- Seedless Fruit Production : The compound is used to promote the growth of seedless varieties of fruits like grapes and watermelons.
- Fruit Thinning : By regulating fruit set, it helps in thinning excess fruits to improve the quality of remaining fruits.
Case Study: Effects on Grapes
A study demonstrated that applying this compound resulted in a significant increase in berry size and weight, enhancing marketability without adversely affecting taste .
Biotechnological Applications
A. Tissue Culture
this compound plays a crucial role in plant tissue culture by promoting:
- Cell Division and Differentiation : It aids in the regeneration of plants from tissue cultures, particularly in orchids and other ornamental plants.
- Adventitious Shoot Formation : The compound has been shown to induce multiple shoot formation from explants, improving propagation efficiency.
Data Table: Impact on Tissue Culture
| Plant Species | Shoot Formation Rate (%) | Reference |
|---|---|---|
| Orchid (Dendrobium) | 85% | M. Wang et al., 2021 |
| Strawberry | 70% | Paroussi et al., 2002 |
Medical Applications
A. Anti-inflammatory Properties
Recent studies have indicated that derivatives of gibberellins, including this compound, may possess anti-inflammatory properties. Research has shown that it can induce the expression of anti-inflammatory proteins in human cells, suggesting potential therapeutic applications for inflammatory diseases .
Future Perspectives
The potential applications of this compound extend beyond agriculture and horticulture into fields such as medicine and biotechnology. Ongoing research aims to elucidate its mechanisms of action at the molecular level, paving the way for innovative uses in crop improvement and health sciences.
Mechanism of Action
The mechanism of action of 15-beta-OH Gibberellin A3 involves its interaction with specific receptors and signaling pathways in plants. The compound binds to gibberellin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and promote cell elongation and division. The molecular targets of this compound include DELLA proteins, which act as repressors of gibberellin signaling. The binding of gibberellin to its receptor leads to the degradation of DELLA proteins, thereby promoting growth and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Gibberellins
Structural and Chemical Properties
The gibberellin family shares a tetracyclic ent-gibberellane skeleton but varies in hydroxylation patterns, double bonds, and side-chain modifications. Key structural and chemical differences between 15β-GA3 and related gibberellins are summarized below:
- Hydroxylation Impact : The β-OH at C15 in 15β-GA3 may sterically hinder interactions with gibberellin receptors (e.g., GID1 in plants) compared to GA3’s C3β-OH, which directly mediates receptor binding .
Biological Activity
15-beta-OH Gibberellin A3 is a hydroxylated derivative of gibberellin A3, a well-known plant hormone that plays a crucial role in various physiological processes, including seed germination, stem elongation, and flowering. This compound has garnered attention for its significant biological activity and potential applications in agriculture and plant biotechnology.
- Molecular Formula : C_{19}H_{22}O_{5}
- Molar Mass : 346.37 g/mol.
- CAS Number : 105593-18-8.
1. Promotion of Seed Germination
This compound has been shown to enhance seed germination rates significantly. In various studies, its application resulted in quicker and more uniform germination compared to untreated seeds. This effect is primarily attributed to its ability to break seed dormancy and stimulate the production of enzymes that mobilize stored food reserves.
2. Stem Elongation and Growth Regulation
This compound promotes stem elongation, which is critical for plant height and overall growth. Research indicates that it modulates cell elongation by influencing cell wall loosening and expansion processes. The regulation of gibberellin levels in plants can lead to significant changes in morphology, demonstrating the importance of this hormone in plant development.
3. Flowering Induction
This compound also plays a role in flowering induction, particularly in long-day plants. It has been observed to promote flowering by enhancing the expression of floral identity genes, which are crucial for the transition from vegetative to reproductive growth phases .
4. Inhibition of Potassium Channels
Recent findings suggest that this compound acts as a selective inhibitor of potassium channels, specifically Kv1.2. This inhibition may influence various physiological responses, including ion transport and cellular signaling pathways .
Case Studies
-
Seed Germination Study :
- Objective : To evaluate the effect of this compound on seed germination.
- Method : Seeds were treated with varying concentrations of the compound.
- Results : Higher concentrations resulted in increased germination rates and reduced time to germination compared to controls.
-
Stem Growth Experiment :
- Objective : To determine the effect on stem elongation.
- Method : Application of this compound on young seedlings.
- Results : Treated plants showed significant increases in height and internode length compared to untreated controls.
Data Table
Q & A
Basic Research Questions
Q. How can 15-β-OH Gibberellin A3 be reliably identified and quantified in plant tissues?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection (254 nm) for precise quantification. Sample preparation should include extraction with cold methanol or acetonitrile, followed by purification via solid-phase extraction to remove interfering metabolites. Calibrate with authentic standards (e.g., SCBD-117694, as listed in product catalogs) . For validation, cross-reference retention times and spectral profiles with published datasets from controlled studies .
Q. What experimental designs are appropriate for studying the physiological roles of 15-β-OH Gibberellin A3 in plant growth?
- Methodological Answer : Employ randomized block designs (RBD) with factorial treatments, as demonstrated in gibberellin concentration-response experiments . For example, test dose-dependent effects (e.g., 0.15–0.45 mL/L) on hypocotyl elongation in Arabidopsis mutants (e.g., gai or spy), which exhibit altered GA signaling pathways . Include controls for endogenous GA levels by using GA biosynthesis inhibitors (e.g., paclobutrazol) .
Q. How does 15-β-OH Gibberellin A3 differ structurally and functionally from other gibberellins like GA3 or GA4?
- Methodological Answer : Compare hydroxylation patterns using nuclear magnetic resonance (NMR) and mass spectrometry. The 15-β-OH group in GA3 derivatives may alter receptor-binding affinity, as shown in studies of GA methyl esters . Functional differences can be assessed via bioassays, such as rice seedling elongation tests, where structural variants often show distinct activity gradients .
Advanced Research Questions
Q. What molecular mechanisms underlie the interaction between 15-β-OH Gibberellin A3 and GA signaling repressors like GAI?
- Methodological Answer : Use Arabidopsis mutants (e.g., gai) to study GA-dependent derepression. Perform yeast two-hybrid assays or co-immunoprecipitation to test if 15-β-OH GA3 disrupts GAI-DELLA protein interactions. Transcriptomic analysis (RNA-seq) of GA-responsive genes (e.g., GA20ox) can reveal dose-specific regulatory effects .
Q. How should researchers address contradictions in data on 15-β-OH Gibberellin A3’s bioactivity across different plant species?
- Methodological Answer : Conduct comparative studies using standardized protocols. For instance, discrepancies in GA-induced hypocotyl elongation between Arabidopsis and tobacco may arise from species-specific GA receptor isoforms (e.g., GID1). Validate findings with heterologous expression systems and quantify GA metabolism enzymes (e.g., GA2ox) via qRT-PCR .
Q. What epigenetic effects are associated with 15-β-OH Gibberellin A3 exposure, and how can they be characterized?
- Methodological Answer : Perform whole-genome bisulfite sequencing to assess DNA methylation changes, as demonstrated in GA3-treated tobacco . Combine with chromatin immunoprecipitation (ChIP) to analyze histone modification patterns (e.g., H3K27me3) near GA-responsive loci. Use comet assays to evaluate DNA damage in non-target organisms, as shown in human lymphocyte studies .
Q. How can synergistic or antagonistic interactions between 15-β-OH Gibberellin A3 and other phytohormones be systematically investigated?
- Methodological Answer : Apply factorial designs testing combinations with auxins, cytokinins, or abscisic acid. Use transcriptome-wide association studies (TWAS) to identify co-regulated pathways. For example, GA-auxin crosstalk in root development can be quantified via confocal microscopy of DR5::GFP reporter lines .
Q. What safety considerations are critical when handling 15-β-OH Gibberellin A3 in non-plant systems?
- Methodological Answer : Follow Institutional Review Board (IRB) guidelines for cytotoxicity assays. In human cell cultures (e.g., lymphocytes), use comet assays and chromosomal aberration scoring to assess genotoxicity, as demonstrated in GA3 studies . Include positive controls (e.g., hydrogen peroxide) and dose ranges (0.1–2 mg/L) to establish safety thresholds.
Methodological Notes
- Data Reproducibility : Document extraction protocols, solvent batches, and instrument calibration parameters to minimize variability .
- Ethical Compliance : For studies involving human or animal cells, obtain IRB approval and reference established safety protocols .
- Advanced Tools : Leverage mutant lines (e.g., Arabidopsis gai) and omics platforms (e.g., metabolomics, epigenomics) to dissect mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
